molecular formula C9H17N3O5 B3165602 Boc-L-2-amino-3-ureidopropionic acid CAS No. 901284-69-3

Boc-L-2-amino-3-ureidopropionic acid

Cat. No. B3165602
CAS RN: 901284-69-3
M. Wt: 247.25 g/mol
InChI Key: OLIBIUKNOFSXFF-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-2-amino-3-ureidopropionic acid is a modified amino acid that has gained recent attention in the field of biochemistry and medical research. It is a monoprotected derivative of DAP, used in the synthesis of glucosamine synthase inhibitors, and a myosin kinase inhibitor .


Synthesis Analysis

The synthesis of Boc-L-2-amino-3-ureidopropionic acid involves the use of Boc2O / DMAP . These reactions go to completion without the formation of any side-products within 24 hours, thereby eliminating the need for chromatographic purification . These stable amide derivatives can be smoothly reduced to the corresponding alcohols with sodium borohydride .


Molecular Structure Analysis

The molecular formula of Boc-L-2-amino-3-ureidopropionic acid is C9H17N3O5, and its molecular weight is 247.25 g/mol .


Chemical Reactions Analysis

Boc-L-2-amino-3-ureidopropionic acid is used in proteomics research . It is also used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor .


Physical And Chemical Properties Analysis

The molecular formula of Boc-L-2-amino-3-ureidopropionic acid is C9H17N3O5, and its molecular weight is 247.25 g/mol .

Safety and Hazards

While specific safety and hazards information for Boc-L-2-amino-3-ureidopropionic acid was not found in the retrieved sources, general safety measures for handling such compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

(2S)-3-(carbamoylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O5/c1-9(2,3)17-8(16)12-5(6(13)14)4-11-7(10)15/h5H,4H2,1-3H3,(H,12,16)(H,13,14)(H3,10,11,15)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIBIUKNOFSXFF-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-amino-3-ureidopropionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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